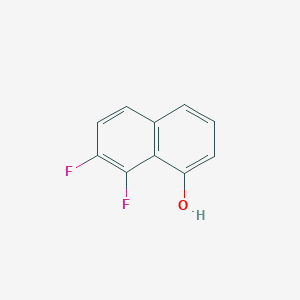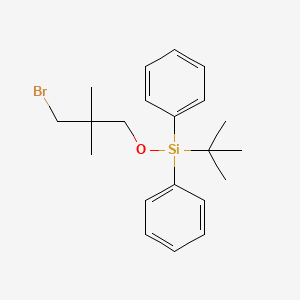
(3-Bromo-2,2-dimethylpropoxy)(tert-butyl)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-2,2-dimethylpropoxy)(tert-butyl)diphenylsilane is a chemical compound with the molecular formula C21H29BrOSi and a molecular weight of 405.44 g/mol . This compound is characterized by the presence of a bromine atom, a dimethylpropoxy group, and a tert-butyl group attached to a diphenylsilane core. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,2-dimethylpropoxy)(tert-butyl)diphenylsilane typically involves the reaction of (3-bromo-2,2-dimethylpropoxy) with tert-butyl and diphenylsilane under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. The process includes the use of advanced synthesis techniques and equipment to maintain the quality and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-2,2-dimethylpropoxy)(tert-butyl)diphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the bromine atom .
Aplicaciones Científicas De Investigación
(3-Bromo-2,2-dimethylpropoxy)(tert-butyl)diphenylsilane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups into molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (3-Bromo-2,2-dimethylpropoxy)(tert-butyl)diphenylsilane involves its interaction with molecular targets through its functional groups. The bromine atom and the dimethylpropoxy group play crucial roles in its reactivity and binding to specific sites on target molecules. The pathways involved in its action depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromoethoxy)-tert-butyldimethylsilane: A similar compound with a bromoethoxy group instead of a dimethylpropoxy group.
(3-Bromopropoxy)-tert-butyldimethylsilane: Another related compound with a propoxy group.
Uniqueness
(3-Bromo-2,2-dimethylpropoxy)(tert-butyl)diphenylsilane is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
IUPAC Name |
(3-bromo-2,2-dimethylpropoxy)-tert-butyl-diphenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29BrOSi/c1-20(2,3)24(18-12-8-6-9-13-18,19-14-10-7-11-15-19)23-17-21(4,5)16-22/h6-15H,16-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVKPTLNWPUTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29BrOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
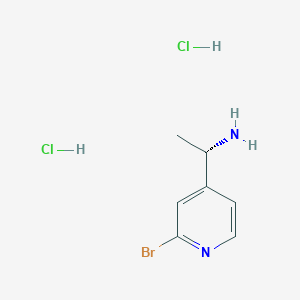
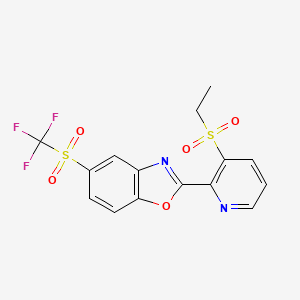
![1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic acid](/img/structure/B8228586.png)
![2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride](/img/structure/B8228598.png)
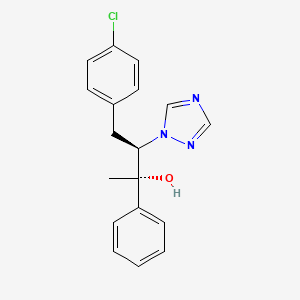
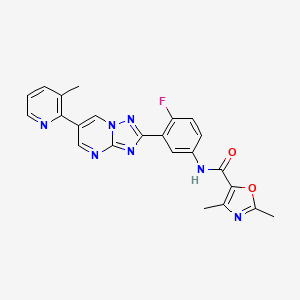
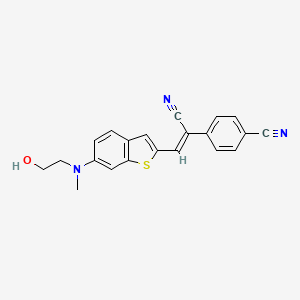
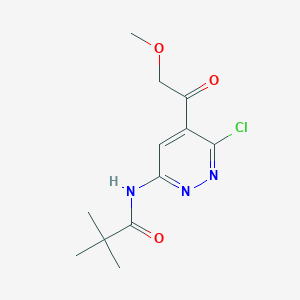
![tert-butyl (6R)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B8228645.png)
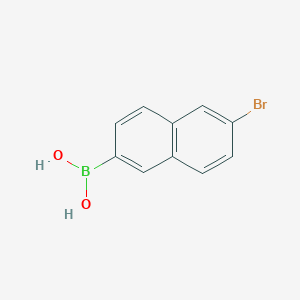
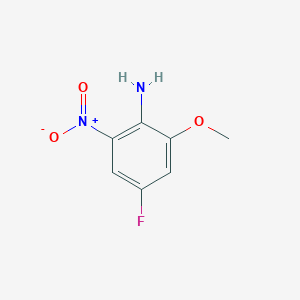
![2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one](/img/structure/B8228663.png)
![2-[(7-Bromo-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]isoindoline-1,3-dione](/img/structure/B8228668.png)
